Home > Products > Screening Compounds P9467 > hemoglobin Sendagi
hemoglobin Sendagi - 105843-53-6

hemoglobin Sendagi

Catalog Number: EVT-1508252
CAS Number: 105843-53-6
Molecular Formula: C10H10N2O2S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of hemoglobin occurs through a complex process involving both heme and globin components. The heme portion is synthesized in mitochondria and cytosol of immature red blood cells, while globin chains are produced by ribosomes in the cytoplasm. In the case of hemoglobin Sendagi, the synthesis follows this standard pathway but results in a protein with altered properties due to the specific mutation.

Methods and Technical Details

  1. Heme Synthesis: The heme group is synthesized through a series of enzymatic reactions starting from succinyl-CoA and glycine, leading to protoporphyrin IX, which is then converted to heme.
  2. Globin Synthesis: The globin chains are synthesized from messenger RNA transcribed from DNA in the nucleus. The mutation leading to hemoglobin Sendagi occurs at the level of translation, affecting only one amino acid in the beta chain.
  3. Measurement Techniques: Techniques such as high-performance liquid chromatography (HPLC) are utilized to analyze the stability and separation characteristics of hemoglobin variants like Sendagi .
Molecular Structure Analysis

Hemoglobin consists of four polypeptide chains—two alpha and two beta chains—each containing a heme group that binds oxygen. The structural integrity of these chains is crucial for proper function.

Structure and Data

  • Mutation: In hemoglobin Sendagi, phenylalanine at position 42 is replaced by valine in the beta chain.
  • Stability: This substitution leads to decreased molecular stability, evidenced by its behavior during heat and precipitation tests.
  • Electrophoresis: Hemoglobin Sendagi does not separate from normal hemoglobin A during electrophoresis but shows differences in retention time during HPLC analysis due to its altered structure .
Chemical Reactions Analysis

Hemoglobin undergoes several chemical reactions during its function:

Mechanism of Action

The mechanism by which hemoglobin transports oxygen involves several steps:

  1. Oxygen Loading: In areas of high oxygen concentration (lungs), oxygen binds to ferrous iron within heme groups.
  2. Conformational Change: Binding induces a conformational change from tense (T) state to relaxed (R) state, facilitating further oxygen binding.
  3. Oxygen Release: In tissues with lower oxygen concentrations, the reverse occurs; oxygen is released due to decreased affinity influenced by factors like carbon dioxide concentration and pH (Bohr effect).

In hemoglobin Sendagi, the mutation alters these interactions, leading to reduced efficiency in oxygen transport .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Hemoglobin variants can exhibit different solubility characteristics; hemoglobin Sendagi shows decreased stability under certain conditions.
  • Electrophoretic Mobility: The abnormal beta-chain alters its mobility compared to normal hemoglobin A.

Chemical Properties

  • Oxygen Affinity: Hemoglobin Sendagi has a lower affinity for oxygen than standard adult hemoglobin, which can lead to clinical symptoms associated with inadequate oxygen delivery.
  • Reactivity: The variant's reactivity can be influenced by environmental factors such as temperature and pH levels .
Applications

Hemoglobin variants like Sendagi have significant implications for both clinical diagnostics and research:

  1. Clinical Diagnostics: Identification of abnormal hemoglobins aids in diagnosing various hematological conditions.
  2. Research Models: Studying variants provides insights into protein structure-function relationships and mechanisms underlying diseases related to hemoglobin dysfunction.
  3. Therapeutic Development: Understanding how mutations affect function may guide therapeutic strategies for conditions like sickle cell disease or thalassemia .
Introduction to Hemoglobin Sendagi

Historical Discovery and Nomenclature

Hemoglobin Sendagi (Hb Sendagi) was first identified in 1986 through investigations of a Japanese male and his daughter exhibiting moderate hemolytic anemia of unknown etiology. Researchers characterized this variant using heat and isopropanol stability tests, reverse-phase high-performance liquid chromatography (HPLC), and peptide fingerprinting. The abnormal hemoglobin failed to separate from HbA via conventional electrophoresis but eluted ahead of normal beta chains in HPLC, prompting structural analysis. Tryptic digestion and amino acid sequencing revealed a point mutation in the beta-globin gene at codon 42 (CD1 position), where phenylalanine (TTT) was substituted by valine (GTT)—designated as β42 Phe→Val [1] [7].

Concurrently, an independent study reported an identical variant in a Polish-American family, where it was termed Hb Warsaw [7] [10]. This dual nomenclature reflects the geographic origins of the index cases. The variant’s instability and functional aberrations were subsequently detailed through X-ray crystallography and oxygen equilibrium studies, confirming its role in disrupting the heme pocket architecture [1] [10].

Table 1: Discovery Timeline of Hb Sendagi/Warsaw

YearKey EventPopulationReference
1986First identification and biochemical characterizationJapaneseOgata et al. [1]
1989–1990Confirmation as Hb Warsaw; functional studiesPolish-AmericanHonig et al. [7] [10]
2019Detection in Chinese cohortSouthern ChineseLin et al. [4]

Epidemiological Distribution and Genetic Prevalence

Hb Sendagi exhibits low global prevalence but demonstrates focal distribution across specific populations. The initial cases emerged in Japan and Poland, with sporadic reports later identified in molecular epidemiological surveys:

  • Japan: Detected in familial clusters with autosomal dominant inheritance [1].
  • China: Reported in Hakka populations (Southern China) and Hainan Island, where thalassemias and hemoglobinopathies are endemic. In Hainan, Hb variants including Hb Sendagi constitute 0.94% of hemoglobinopathies, predominantly among the Li ethnic group [4] [8].
  • Global Databases: Classified as a "Variant of Uncertain Significance" in IthaGenes, with fewer than 20 documented cases worldwide [7].

Population screening indicates Hb Sendagi arises de novo or is inherited recessively. Carrier frequencies remain undefined due to its rarity, though structural hemoglobinopathies collectively affect ~7% of pregnant women globally in malaria-endemic regions [2] [6]. Its detection relies heavily on specialized techniques like HPLC or capillary electrophoresis rather than standard alkaline electrophoresis [1] [10].

Table 2: Global Distribution of Hb Sendagi/Warsaw

Region/PopulationPrevalenceDetection MethodEthnic Association
JapanFamilial clustersHPLC, Peptide sequencingJapanese
Poland/North AmericaIsolated casesDNA sequencing, Functional assaysEuropean
Southern ChinaExtremely rareGap-PCR, Reverse dot blotHakka, Li ethnicity
Hainan Island, China0.94% of hemoglobinopathiesGene chip, DNA sequencingMulti-ethnic (Li > Han)

Structural and Functional Significance of Beta-Globin Variants

The CD1 position (beta42) is evolutionarily conserved across species and serves a critical structural role:

  • Heme Pocket Stability: Phenylalanine at CD1 forms a hydrophobic barrier around the heme group. Valine’s smaller side chain compromises this seal, permitting water infiltration, heme loss, and methemoglobin formation. This destabilizes the tetramer, leading to precipitation as Heinz bodies—a hallmark of Hb Sendagi carriers [1] [3] [10].
  • Oxygen Affinity: Functional analyses reveal Hb Sendagi exhibits reduced oxygen affinity (P₅₀ increased by 15–20%) and impaired response to 2,3-diphosphoglycerate (2,3-DPG). This arises from altered T→R state transitions due to heme pocket distortion [1] [10].
  • Molecular Dynamics: X-ray crystallography shows valine disrupts van der Waals contacts between the heme moiety and nearby residues (e.g., β35 Tyr, β98 Val), increasing heme flexibility and favoring the deoxy (T) state. This explains the lowered oxygen affinity [3] [10].

Hb Sendagi belongs to a class of CD1 mutants including Hb Hammersmith (Phe→Ser) and Hb Louisville/Bucuresti (Phe→Leu). All exhibit instability, but oxygen affinity correlates with substitution severity:

  • Hammersmith (Ser): Severe instability, very low O₂ affinity
  • Louisville (Leu): Moderate instability, low O₂ affinity
  • Sendagi/Val: Moderate instability, low O₂ affinity [1] [3]

This makes Hb Sendagi a key model for studying how hydrophobicity and residue bulk at CD1 fine-tune heme-globin interactions.

Properties

CAS Number

105843-53-6

Product Name

hemoglobin Sendagi

Molecular Formula

C10H10N2O2S

Synonyms

hemoglobin Sendagi

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.